

Garsorasib (D-1553) in 3D Spheroid Culture Systems: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Garsorasib (D-1553) is a potent and selective oral inhibitor of the KRAS G12C mutation, a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3] Three-dimensional (3D) spheroid culture systems are increasingly recognized for their ability to better mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[4][5][6] These models recapitulate key aspects of solid tumors such as cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them more predictive of clinical efficacy.[5][7] This document provides detailed application notes and protocols for the use of Garsorasib in 3D spheroid culture systems to evaluate its anti-tumor activity.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the effect of **Garsorasib** on KRAS G12C mutant cancer cell line spheroids. This data is for illustrative purposes to guide expected outcomes.

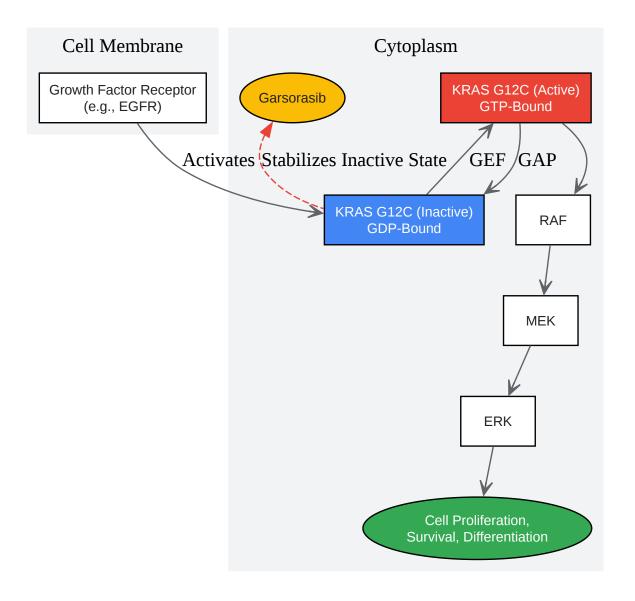


Cell Line (KRAS Status)	Garsorasib IC50 (μM) in 3D Spheroids	Maximum Spheroid Volume Reduction (%)	Downstream Target Modulation (p-ERK Inhibition)
NCI-H358 (KRAS G12C)	0.05	65%	Strong Inhibition
MIA PaCa-2 (KRAS G12C)	0.12	58%	Strong Inhibition
A549 (KRAS G12S)	>10	<10%	No Significant Inhibition
HCT116 (KRAS G13D)	>10	<5%	No Significant Inhibition

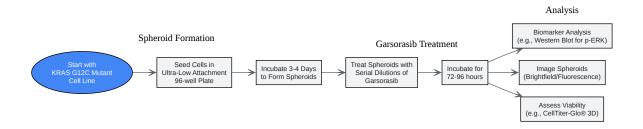
Signaling Pathway

Garsorasib selectively targets the KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This prevents downstream signaling through the RAF/MEK/ERK (MAPK) pathway, which is critical for cancer cell proliferation, survival, and differentiation.









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